molecular formula C11H21BrO2 B13699892 2-Ethylhexyl 2-bromopropanoate

2-Ethylhexyl 2-bromopropanoate

Cat. No.: B13699892
M. Wt: 265.19 g/mol
InChI Key: CAMYLFUQIWAANE-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-bromopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom attached to the second carbon of the propanoate group and an ethylhexyl group attached to the oxygen atom of the ester. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial distillation columns and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Reduction: The bromine atom can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reactions are carried out under anhydrous conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in aprotic solvents such as ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: The major products are the corresponding substituted esters.

    Elimination Reactions: The major products are alkenes.

    Reduction: The major product is the corresponding alkane.

Scientific Research Applications

2-Ethylhexyl 2-bromopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylhexyl 2-bromopropanoate involves its reactivity as an ester and the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ester group can undergo hydrolysis or transesterification reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromopropanoate
  • Methyl 2-bromopropanoate
  • 2-Bromo-2-methylpropanoate

Uniqueness

2-Ethylhexyl 2-bromopropanoate is unique due to the presence of the ethylhexyl group, which imparts different physical and chemical properties compared to other similar compounds. The longer alkyl chain of the ethylhexyl group can affect the compound’s solubility, reactivity, and applications in various fields.

Properties

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

2-ethylhexyl 2-bromopropanoate

InChI

InChI=1S/C11H21BrO2/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10H,4-8H2,1-3H3

InChI Key

CAMYLFUQIWAANE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C)Br

Origin of Product

United States

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